molecular formula C15H11N3 B073702 Terpyridine CAS No. 1148-79-4

Terpyridine

Cat. No. B073702
CAS RN: 1148-79-4
M. Wt: 233.27 g/mol
InChI Key: DRGAZIDRYFYHIJ-UHFFFAOYSA-N
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Patent
US04568633

Procedure details

The chalcone, 2-(4-octyloxycinnamoyl)pyridine (10.9 g) and the pyridinium salt N-(2-pyridylcarbonylmethyl)pyridinium iodide (10.8 g) were combined with 150 ml of methanol, 60 ml of glacial acetic acid and 60 g of ammonium acetate. The resulting mixture was refluxed under argon for 20 hours. After cooling, the precipitate formed was filtered, washed with methanol and recrystallized two times from acetonitrile to yield 7 g of pure terpyridine, mp 101°-102°. To 25 ml of cold oleum in a round bottom flask, 4 g of the pure terpyridine was added in small portions over about 30 minutes. The reaction mixture was allowed to come to room temperature and stirred overnight. The reaction mixture was poured onto ice, filtered; the resulting solid washed with cold water, then ethanol, and dried in vacuo to provide 3.22 g of product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-octyloxycinnamoyl)pyridine
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
pyridinium salt N-(2-pyridylcarbonylmethyl)pyridinium iodide
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
60 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(C=CC(C2C=CC=CC=2)=O)C=CC=CC=1.C(O[C:26]1[CH:41]=[CH:40][C:29]([CH:30]=[CH:31][C:32]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][N:35]=2)=O)=[CH:28][CH:27]=1)CCCCCCC.[I-].[N:43]1C=CC=C[C:44]=1C(C[N+]1C=CC=CC=1)=O.[NH+:58]1C=CC=CC=1.[I-].C([O-])(=O)C.[NH4+]>C(O)(=O)C.CO>[CH:38]1[CH:37]=[CH:36][N:35]=[C:34]([C:32]2[CH:31]=[CH:30][CH:29]=[C:40]([C:41]3[CH:26]=[CH:27][CH:28]=[CH:44][N:43]=3)[N:58]=2)[CH:39]=1 |f:2.3.4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC(=O)C1=CC=CC=C1
Step Two
Name
2-(4-octyloxycinnamoyl)pyridine
Quantity
10.9 g
Type
reactant
Smiles
C(CCCCCCC)OC1=CC=C(C=CC(=O)C2=NC=CC=C2)C=C1
Step Three
Name
pyridinium salt N-(2-pyridylcarbonylmethyl)pyridinium iodide
Quantity
10.8 g
Type
reactant
Smiles
[I-].N1=C(C=CC=C1)C(=O)C[N+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[I-]
Step Four
Name
Quantity
60 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed under argon for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
recrystallized two times from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C=1C=CN=C(C1)C=2C=CC=C(N2)C=3C=CC=CN3
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 148.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.